molecular formula C27H26N4O3 B11456890 N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide

N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide

Cat. No.: B11456890
M. Wt: 454.5 g/mol
InChI Key: QHAYNPSWHIUZEJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the Pyrazine Ring: Starting with appropriate precursors, the pyrazine ring is synthesized through cyclization reactions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a furan-2-ylmethyl halide.

    Formation of the Amide Bond: The carboxamide group is formed through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).

    Introduction of the Phenyl and Isopropyl Groups: These groups are introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.

    Substitution: The phenyl and isopropyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and Friedel-Crafts catalysts (e.g., AlCl₃) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group in the pyrazine ring may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel products with enhanced properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(methyl)phenyl]amino}ethyl)pyrazine-2-carboxamide
  • N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(ethyl)phenyl]amino}ethyl)pyrazine-2-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C27H26N4O3/c1-19(2)20-10-12-22(13-11-20)30-26(32)25(21-7-4-3-5-8-21)31(18-23-9-6-16-34-23)27(33)24-17-28-14-15-29-24/h3-17,19,25H,18H2,1-2H3,(H,30,32)

InChI Key

QHAYNPSWHIUZEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)C4=NC=CN=C4

Origin of Product

United States

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